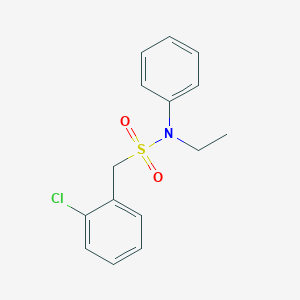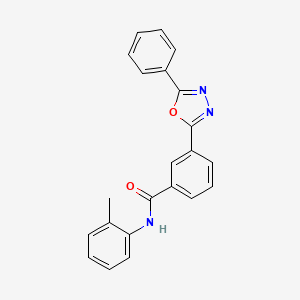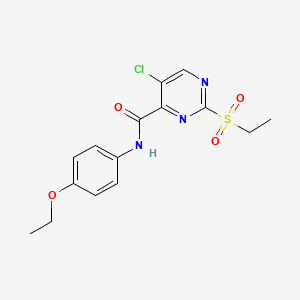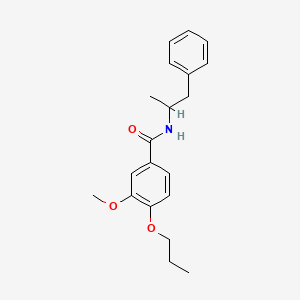
1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide, also known as CEPMS, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. It belongs to the class of sulfonamide compounds and has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
Wirkmechanismus
The exact mechanism of action of 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the production of prostaglandins and other inflammatory mediators. It may also modulate the activity of ion channels and receptors involved in pain perception and transmission.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of various inflammatory and pain-related conditions. It has also been found to reduce fever and body temperature in animal models of fever.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed using standard analytical techniques. It also possesses a range of biological activities, making it a versatile tool for studying various biological pathways.
However, there are also some limitations to the use of 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. It may also have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide. One potential direction is the design and synthesis of novel 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide derivatives with improved biological activity and selectivity. Another direction is the elucidation of the exact mechanism of action of 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide, which could lead to the development of more targeted therapies for various inflammatory and pain-related conditions. Finally, the use of 1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide as a scaffold for the design of novel drugs targeting various biological pathways could be explored further.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory and pain-related conditions. It has also been studied for its potential use as a scaffold for the design of novel drugs targeting various biological pathways.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-2-17(14-9-4-3-5-10-14)20(18,19)12-13-8-6-7-11-15(13)16/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMCZFDMXLDSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,4-tetrafluoro-7,8,9,10-tetrahydro-12H-benzimidazo[1,2-b][1,2]benzoxazin-12-one](/img/structure/B4386359.png)
![4-benzyl-1-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4386360.png)

![N-(4-fluorophenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4386383.png)
![N-[2-methoxy-5-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4386385.png)
![1-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperidine](/img/structure/B4386394.png)

![5-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4386399.png)
![11-(3-bromophenyl)-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4386409.png)

![2,5-dichloro-N-ethyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4386419.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]butanamide](/img/structure/B4386421.png)
![N-(5-{[(4-butylphenyl)amino]sulfonyl}-2-ethoxyphenyl)acetamide](/img/structure/B4386428.png)
![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4386436.png)